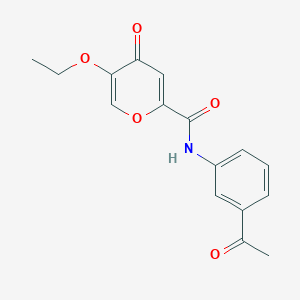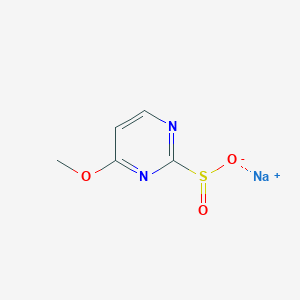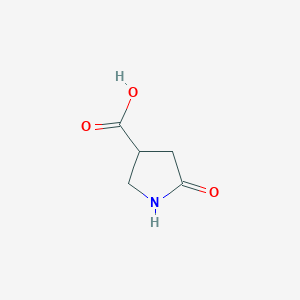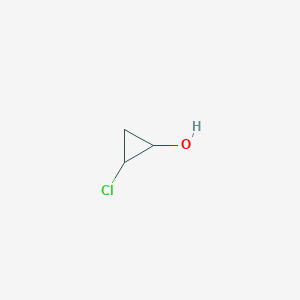
N-(3-acetylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as N-(3-acetylphenyl)decanamide and N-(3-acetylphenyl)maleanilic acid, are part of a collection of rare and unique chemicals . They are typically used by early discovery researchers .
Synthesis Analysis
In a study on the synthesis of chalcone derivatives, a compound was prepared by refluxing 2-(2,4-dichlorophenoxy) acetyl chloride and 3-aminoacetophenone . Another method involves the oxidation of isonitriles to isocyanates, catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, N-(3-acetylphenyl)-Nα-[3-(4-chlorophenyl)-3-(4-ethoxyphenyl)propanoyl]tyrosinamide has a molecular formula of C34H33ClN2O5 .Chemical Reactions Analysis
Isocyanates, which contain the functional group R−N=C=O, are reactive towards a variety of nucleophiles, including alcohols and amines . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 3-Acetylphenyl isocyanate is a liquid at room temperature .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antibacterial activities against various bacterial strains such as E. coli, P. aeruginosa, and S. aureus. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, and the compounds exhibited significant antibacterial activity .
Biocatalysis
In a study exploring the applications of ionic liquids in whole-cell biocatalysis, a related compound (3-acetylphenyl-N-ethyl-N-methylcarbamate) was reduced to the corresponding secondary alcohol by whole cells of Lactobacillus reuteri. The process achieved a 90% yield and up to 98% enantiomeric excess (ee) purity .
Drug Design and ADMET Profiling
The compound has been used in drug design, synthesis, docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling in silico to indicate an acceptable range of drug-likeness. This involves the condensation of related compounds where the carbonyl group is replaced by an imine group .
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial activity againstEscherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . These bacteria are common targets for many antimicrobial compounds.
Mode of Action
nucleophilic attack . In this process, a molecule with a lone pair of electrons (the nucleophile) forms a bond with an atom that has a partial positive charge (the electrophile). This can result in the formation of new compounds, such as oximes .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential bacterial proteins, leading to inhibition of bacterial growth .
Result of Action
Similar compounds have shown significant antibacterial activity, suggesting that they may inhibit bacterial growth or kill bacteria outright .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-15-9-22-14(8-13(15)19)16(20)17-12-6-4-5-11(7-12)10(2)18/h4-9H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBEHBFUBIBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)
![3-(4-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3002927.png)


![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)
![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)

![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)